molecular formula C10H10Cl2N2 B1293936 5,6-Dichloro-1-ethyl-2-methylbenzimidazole CAS No. 3237-62-5

5,6-Dichloro-1-ethyl-2-methylbenzimidazole

Cat. No.: B1293936
CAS No.: 3237-62-5
M. Wt: 229.1 g/mol
InChI Key: IVVLMQPTQOLYDX-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-ethyl-2-methylbenzimidazole is an organic compound with the molecular formula C10H10Cl2N2. It is a derivative of benzimidazole, characterized by the presence of two chlorine atoms at the 5th and 6th positions, an ethyl group at the 1st position, and a methyl group at the 2nd position of the benzimidazole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole typically involves the reaction of 5,6-dichloro-2-nitroaniline with ethylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1-ethyl-2-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine positions .

Scientific Research Applications

5,6-Dichloro-1-ethyl-2-methylbenzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-2-methylbenzimidazole: Lacks the ethyl group at the 1st position.

    1-Ethyl-2-methylbenzimidazole: Lacks the chlorine atoms at the 5th and 6th positions.

    5,6-Dichlorobenzimidazole: Lacks the ethyl and methyl groups.

Uniqueness

5,6-Dichloro-1-ethyl-2-methylbenzimidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Properties

IUPAC Name

5,6-dichloro-1-ethyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVLMQPTQOLYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062925
Record name 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl-
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Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3237-62-5
Record name 5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
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Record name 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl-
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Record name 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl-
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Record name 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl-
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Record name 5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazole
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Record name 5,6-Dichloro-1-ethyl-2-methylbenzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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